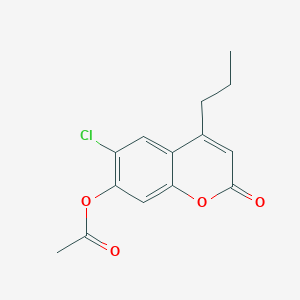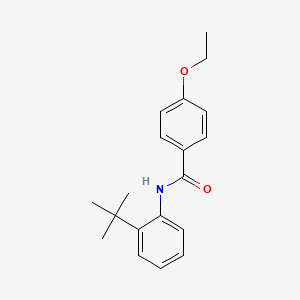![molecular formula C16H18N2O3S B5786229 4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)
4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide, also known as BMS-806, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and exhibits potent inhibitory activity against a range of protein kinases. In
Wirkmechanismus
4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide exerts its inhibitory activity by binding to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell growth, proliferation, and angiogenesis, which are key processes involved in the development and progression of various diseases.
Biochemical and physiological effects:
Several studies have demonstrated the biochemical and physiological effects of this compound. For instance, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide has several advantages for lab experiments, including its potent inhibitory activity against a range of protein kinases, its ability to inhibit cell growth, proliferation, and angiogenesis, and its potential therapeutic applications in the treatment of various diseases. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide. One of the areas of research is to explore the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is to develop more potent and selective inhibitors of protein kinases, which could lead to the development of more effective therapies for these diseases. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide involves a multi-step process that starts with the reaction of 4-nitro-N-methylbenzamide with benzylmagnesium chloride to obtain 4-(benzylamino)-N-methylbenzamide. The resulting compound is then treated with methylsulfonyl chloride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits potent inhibitory activity against a range of protein kinases, including B-Raf, C-Raf, and VEGFR2, which are involved in the regulation of cell growth, proliferation, and angiogenesis.
Eigenschaften
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17-16(19)14-8-10-15(11-9-14)18(22(2,20)21)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZAZVYLGFNWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)




![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)

![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)

![4-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5786222.png)


![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)